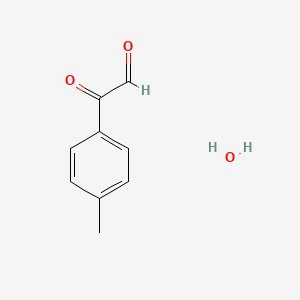

4-Methylphenylglyoxal hydrate

Description

Overview of Arylglyoxal Class in Organic Chemistry Research

Arylglyoxals are distinguished by their bifunctional nature, containing two carbonyl groups that can participate in a variety of chemical transformations. nih.gov This dual reactivity makes them powerful synthons in multicomponent reactions, where multiple starting materials react in a single vessel to form complex molecules. nih.govresearchgate.netresearchgate.netresearchgate.net Their utility extends to the synthesis of numerous five- and six-membered heterocycles, which are core structures in many natural products and biologically active compounds. nih.govresearchgate.netresearchgate.net

Distinctive Characteristics of Hydrate (B1144303) Forms in Reaction Chemistry

In many instances, arylglyoxals exist in their hydrate form, where a water molecule has added across one of the carbonyl groups to form a geminal diol. pearson.commasterorganicchemistry.commelscience.com This hydration process is typically reversible. masterorganicchemistry.com While the anhydrous forms of arylglyoxals can be unstable and prone to oligomerization, their hydrates are often stable, crystalline solids that are easier to handle and store. acs.org The presence of the hydrate can influence the compound's reactivity and solubility, particularly in polar solvents. cymitquimica.comcymitquimica.com Despite the potential for water to interfere with certain catalytic processes, many reactions have been successfully developed using arylglyoxal hydrates as starting materials. acs.org

Research Context of 4-Methylphenylglyoxal Hydrate within Substituted Arylglyoxals

This compound is a specific example of a substituted arylglyoxal, where a methyl group is attached to the phenyl ring. cymitquimica.comcymitquimica.com This substitution can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity in comparison to other substituted arylglyoxals. cymitquimica.comcymitquimica.commdpi.com Researchers have explored the use of this compound in various synthetic transformations, including multicomponent reactions for the synthesis of complex heterocyclic systems. rsc.org Its reactivity has been investigated in reactions such as the synthesis of pyrazolo[3,4-b]pyridines and indolyl diketones. rsc.orgalliedacademies.org The methyl group can also serve as a useful probe for understanding reaction mechanisms and the influence of substituents on reaction outcomes. mdpi.com

Historical Development of Glyoxal (B1671930) Chemistry Research

The simplest dialdehyde, glyoxal, was first prepared and named by the German-British chemist Heinrich Debus. wikipedia.org Commercially, glyoxal is produced through either the gas-phase oxidation of ethylene (B1197577) glycol or the liquid-phase oxidation of acetaldehyde. wikipedia.orgacs.org The first commercial source of glyoxal was established in Lamotte, France, in 1960. wikipedia.org Glyoxal itself is often handled as a 40% aqueous solution and is known to form a series of hydrates and oligomers. wikipedia.org It serves as a precursor to many products and is used as a cross-linking agent in polymer chemistry and in the synthesis of heterocycles like imidazoles. wikipedia.orgwho.int The study of glyoxal and its derivatives, including arylglyoxals, has evolved to encompass a wide range of applications in organic synthesis and materials science. atamanchemicals.com

Current Research Trends and Future Directions for Arylglyoxal Hydrates

Current research involving arylglyoxal hydrates is heavily focused on their application in multicomponent reactions to generate molecular diversity efficiently and with high atom economy. nih.govresearchgate.netresearchgate.net There is a significant emphasis on developing novel synthetic methodologies, including the use of various catalysts to control the regioselectivity and stereoselectivity of reactions. mdpi.comrsc.orgrsc.org For example, recent studies have demonstrated the use of copper catalysts for the regioselective diacylation of indoles with arylglyoxal hydrates and the use of organocatalysts for asymmetric aldol (B89426) reactions. mdpi.comrsc.org Future directions in this field will likely continue to explore the development of more sustainable and efficient synthetic protocols, the synthesis of novel and biologically significant molecules, and the further elucidation of reaction mechanisms involving these versatile building blocks. alliedacademies.orgacs.org The potential for arylglyoxals to participate in the synthesis of complex natural products and medicinally relevant compounds remains a strong driving force for ongoing research. cymitquimica.comcymitquimica.comacs.org

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

| CAS Number | 1075-47-4 cymitquimica.com |

| Chemical Formula | C₉H₁₀O₃ cymitquimica.com |

| IUPAC Name | 2,2-Dihydroxy-1-(p-tolyl)ethan-1-one |

| Synonyms | (4-Methylphenyl)(oxo)acetaldehyde hydrate, Benzeneacetaldehyde, 4-methyl-α-oxo-, hydrate cymitquimica.com |

| Appearance | Crystalline solid cymitquimica.comcymitquimica.com |

| Solubility | Soluble in polar solvents cymitquimica.comcymitquimica.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHQJKVATXFHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Methylphenylglyoxal Hydrate

Established Synthetic Routes to Arylglyoxal Derivatives

The preparation of arylglyoxal derivatives, including 4-Methylphenylglyoxal hydrate (B1144303), predominantly relies on the oxidation of the α-methyl group of the corresponding acetophenones. This transformation is a cornerstone in the synthesis of this class of compounds. Additionally, other conceptual pathways, such as glyoxalation reactions, contribute to the broader landscape of arylglyoxal synthesis.

Oxidation of Acetophenone (B1666503) Derivatives

The oxidation of acetophenone and its substituted derivatives stands as the most widely employed and effective method for the synthesis of arylglyoxals. This approach targets the activated methylene (B1212753) group adjacent to the carbonyl function, converting it into a second carbonyl group to furnish the desired 1,2-dicarbonyl structure.

A prominent and historically significant method for the oxidation of acetophenones to arylglyoxals is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.orgnih.gov This reaction is highly effective for converting the α-methylene group of a ketone into a carbonyl group. adichemistry.com The general mechanism involves the enol form of the acetophenone attacking the electrophilic selenium center of SeO₂. Subsequent steps involve rearrangement and hydrolysis to yield the 1,2-dicarbonyl product. wikipedia.orgnrochemistry.com

The reaction is typically carried out in a suitable solvent, such as aqueous dioxane or ethanol (B145695), under reflux conditions. orgsyn.org The choice of solvent can be critical; for instance, using acetic acid as a solvent can sometimes lead to the formation of an acetate (B1210297) ester at the allylic position as a byproduct. adichemistry.com A general representation of the selenium dioxide oxidation of an acetophenone derivative is shown below:

Ar-C(O)-CH₃ + SeO₂ → Ar-C(O)-CHO + Se + H₂O

Table 1: Typical Reaction Parameters for Selenium Dioxide Oxidation of Acetophenones

| Parameter | Value/Condition |

| Oxidizing Agent | Selenium Dioxide (SeO₂) |

| Substrate | Acetophenone derivative |

| Solvent | Aqueous Dioxane, Ethanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

The selenium dioxide mediated oxidation is directly applicable to the synthesis of 4-Methylphenylglyoxal from its precursor, 4-methylacetophenone. The methyl group on the phenyl ring is generally stable under these oxidation conditions, allowing for the selective oxidation of the acetyl group's methyl moiety. The reaction proceeds analogously to the oxidation of unsubstituted acetophenone, yielding the desired 4-methylphenylglyoxal. nih.gov This product readily forms the stable hydrate in the presence of water.

Glyoxalation Reactions

While the oxidation of acetophenones is the dominant synthetic route, the concept of "glyoxalation" can be considered in the context of forming the arylglyoxal structure. This would conceptually involve the introduction of a glyoxal (B1671930) moiety (-COCHO) to an aromatic ring. However, direct electrophilic glyoxalation of arenes is not a standard or widely reported synthetic methodology for preparing arylglyoxals. The term "glyoxalation" is more commonly associated with the reaction of glyoxal with other molecules, such as in the formation of phenol-glyoxal resins. In the context of synthesizing 4-Methylphenylglyoxal, it is more likely that the term refers to reactions where a precursor already containing the two-carbon aldehyde-ketone framework is attached to the 4-methylphenyl group, or where a two-carbon unit is introduced and subsequently oxidized. For the purpose of this article, we will consider the established oxidation route as the primary and well-documented method.

Specific Synthesis of 4-Methylphenylglyoxal Hydrate

The synthesis of this compound is most reliably achieved through the selenium dioxide oxidation of 4-methylacetophenone. This specific application of the Riley oxidation provides a direct and efficient pathway to the target molecule.

Reaction Conditions and Yield Optimization Studies

The successful synthesis of this compound hinges on the careful control of reaction conditions to maximize yield and purity. Drawing from established procedures for the Riley oxidation of acetophenones, a typical synthesis would involve reacting 4-methylacetophenone with a slight excess of selenium dioxide in a solvent mixture of dioxane and water.

Table 2: Experimental Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactant | 4-Methylacetophenone | Precursor molecule |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | For the conversion of the acetyl methyl group |

| Solvent | 1,4-Dioxane / Water | To dissolve reactants and facilitate the reaction |

| Temperature | 100 °C (Reflux) | To provide the necessary activation energy |

| Reaction Time | ~7 hours | To ensure complete conversion of the starting material |

For yield optimization, several factors can be considered. The molar ratio of selenium dioxide to the acetophenone derivative can be adjusted. While a stoichiometric amount is theoretically required, a slight excess of SeO₂ may be used to drive the reaction to completion. The reaction temperature and time are also critical; prolonged heating or excessively high temperatures could lead to side reactions and decomposition of the product.

A typical laboratory-scale procedure involves heating a mixture of 4-methylacetophenone and selenium dioxide in aqueous dioxane at reflux for several hours. nrochemistry.com After the reaction is complete, the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated to remove the solvent, and the resulting crude 4-methylphenylglyoxal can be purified. The hydrate is readily formed upon the addition of water and can be isolated as a stable, crystalline solid.

Further optimization can involve the use of a co-oxidant, such as t-butyl hydroperoxide, which allows for the use of a catalytic amount of the toxic selenium dioxide. adichemistry.com This approach not only improves the safety and cost-effectiveness of the synthesis but can also lead to cleaner reactions and higher yields by minimizing the formation of selenium-containing byproducts.

Control of Hydration to Isolate the Hydrate Form

The isolation of 4-methylphenylglyoxal in its stable hydrate form is crucial for its handling and application, as the anhydrous form is prone to polymerization. The control of hydration is achieved by manipulating the reaction and work-up conditions to favor the formation of the geminal diol.

The synthesis of phenylglyoxals, including the 4-methyl derivative, often proceeds via the oxidation of the corresponding acetophenone. A common method involves the oxidation of 4-methylacetophenone with selenium dioxide. During the work-up of this reaction, the resulting 4-methylphenylglyoxal is typically treated with water. Dissolving the crude product in hot water followed by cooling and crystallization promotes the formation of the stable, crystalline hydrate. This process takes advantage of the temperature-dependent solubility of the hydrate and the equilibrium shift towards the hydrated form in an aqueous environment.

The equilibrium between the aldehyde and its hydrate can be represented as follows:

C₈H₇O(CHO) + H₂O ⇌ C₈H₇O(CH(OH)₂)

Controlling the amount of water and the temperature are key parameters. An excess of water will drive the equilibrium towards the hydrate. The stability of the hydrate is also a driving force for its isolation. While many aldehydes have unfavorable hydration equilibria, the presence of the adjacent carbonyl group in α-ketoaldehydes influences the electronic properties of the aldehyde group, making it more susceptible to nucleophilic attack by water.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-ketoaldehydes to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

For the synthesis of compounds structurally related to 4-methylphenylglyoxal, several green methodologies have been explored. One approach involves the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For instance, the oxidation of α-hydroxy ketones to α-ketoaldehydes has been achieved using copper(I) catalysts with molecular oxygen as the oxidant, which is an environmentally friendly and atom-economical approach.

Solvent-free reaction conditions represent another significant green chemistry strategy. The Claisen-Schmidt reaction, a related condensation reaction, has been successfully performed under solvent-free conditions by grinding the reactants with a solid catalyst, leading to high yields and reduced waste. While not directly applied to the synthesis of this compound, these methods demonstrate the potential for developing solvent-free or reduced-solvent synthetic routes.

Furthermore, the use of biomass-derived materials as catalysts is a promising area of green chemistry. A glucose-based carbonaceous material has been shown to be an effective, reusable, and eco-friendly catalyst for the synthesis of α-ketoamides from α-ketoaldehydes under solvent-free conditions. This highlights the potential for developing bio-based catalysts for the synthesis of 4-methylphenylglyoxal.

Table 1: Comparison of Traditional and Green Synthetic Approaches for α-Ketoaldehydes

| Feature | Traditional Methods (e.g., SeO₂ Oxidation) | Green Chemistry Approaches |

| Oxidant | Often stoichiometric, potentially toxic reagents (e.g., SeO₂) | Catalytic amounts of metal catalysts with O₂ or H₂O₂ |

| Solvent | Often organic solvents (e.g., dioxane) | Water, or solvent-free conditions |

| Catalyst | Homogeneous, difficult to recover | Heterogeneous, easily separable and reusable |

| Waste | Generation of stoichiometric byproducts | Minimal waste, higher atom economy |

| Energy | Often requires heating for extended periods | Can be more energy-efficient (e.g., microwave, ultrasound) |

Ultrasonic-Accelerated Protocols

Ultrasonic irradiation has emerged as a valuable tool in green chemistry for accelerating organic reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and often improved yields.

While specific ultrasonic-accelerated protocols for the synthesis of this compound are not extensively documented, the application of ultrasound in related reactions suggests its potential. For example, the oxidation of alcohols to aldehydes and ketones has been shown to be enhanced by ultrasound. The use of ultrasound in conjunction with green oxidants like hydrogen peroxide and iron-based catalysts has demonstrated increased yields in the oxidation of benzyl (B1604629) alcohol to benzaldehyde.

The synthesis of other carbonyl compounds has also benefited from sonication. For instance, the ultrasound-assisted synthesis of thioesters from α-keto acids has been reported to proceed in significantly shorter reaction times with good yields. These examples indicate that an ultrasonic-assisted oxidation of 4-methylacetophenone could be a viable and efficient method for the synthesis of 4-methylphenylglyoxal, potentially reducing reaction times and energy consumption.

Formation and Stability of Glyoxal Hydrates

The formation of a stable hydrate is a characteristic feature of glyoxals and substituted phenylglyoxals. The stability of these hydrates is a result of the chemical equilibrium governing their formation and the influence of substituents on this equilibrium.

Chemical Equilibrium of Hydrate Formation

The reaction of an aldehyde with water to form a geminal diol (hydrate) is a reversible process. The position of the equilibrium is determined by the equilibrium constant, Khyd.

Khyd = [Hydrate] / ([Aldehyde][H₂O])

For many simple aldehydes, the equilibrium lies to the left, favoring the carbonyl form. However, for α-dicarbonyl compounds like glyoxal and its derivatives, the equilibrium is often shifted significantly towards the hydrate. This is due to the electronic effects of the adjacent carbonyl group, which increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by water. In aqueous solutions, glyoxal exists predominantly in its hydrated forms.

Influence of Substituent Effects on Hydration (e.g., Methyl Group)

The nature of the substituent on the phenyl ring of a phenylglyoxal (B86788) molecule has a significant impact on the hydration equilibrium. Electron-withdrawing groups and electron-donating groups exert opposite effects.

The methyl group in 4-methylphenylglyoxal is an electron-donating group. By donating electron density to the aromatic ring through an inductive effect, the methyl group slightly reduces the electrophilicity of the carbonyl carbons. This deactivation makes the aldehyde carbonyl carbon slightly less susceptible to nucleophilic attack by water compared to the unsubstituted phenylglyoxal. Consequently, the hydration equilibrium constant for 4-methylphenylglyoxal is expected to be slightly lower than that of phenylglyoxal.

Conversely, electron-withdrawing groups, such as a nitro group, would increase the electrophilicity of the carbonyl carbon, thereby shifting the equilibrium further towards the hydrate form.

Table 2: Expected Relative Hydration Equilibrium Constants for Substituted Phenylglyoxals

| Substituent (at para-position) | Electronic Effect | Expected Khyd relative to Phenylglyoxal |

| -NO₂ | Electron-withdrawing | Higher |

| -H | (Reference) | - |

| -CH₃ | Electron-donating | Lower |

Isolation and Purification Techniques for Hydrate Form

The isolation and purification of this compound typically rely on its crystalline nature and its solubility properties. A common and effective method is crystallization from an aqueous solution.

After the synthesis of 4-methylphenylglyoxal, the crude product, which may be an oil or a semi-solid, is dissolved in a minimal amount of hot water. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the hydrate decreases, leading to the formation of crystals. The crystals can then be collected by filtration, washed with a small amount of cold water to remove any soluble impurities, and then dried. The melting point of the purified hydrate can be used as an indicator of its purity. For phenylglyoxal hydrate, a melting point range of 76-79 °C has been reported wikipedia.org. The melting point for this compound would be expected to be in a similar range.

For purification on a larger scale or to remove specific impurities, other techniques such as the formation of a hemiacetal followed by hydrolysis can be employed. This involves reacting the crude glyoxal with an alcohol to form a more stable and easily purifiable derivative, which is then hydrolyzed back to the pure glyoxal hydrate.

Precursor Chemistry and Reactant Derivatization in Synthesis of this compound

The synthesis of this compound is fundamentally rooted in the chemistry of its primary precursor, 4-methylacetophenone. The derivatization of this precursor is a key strategy for producing a variety of substituted phenylglyoxal hydrates, allowing for the introduction of different functional groups into the final molecule. The most prevalent and well-documented method for this transformation is the oxidation of the α-methylene group of the acetophenone derivative.

The primary precursor for the synthesis of this compound is 4-methylacetophenone, also known as p-methylacetophenone. This aromatic ketone is readily available and serves as the foundational molecule for this synthetic pathway. The core of the synthesis involves the oxidation of the methyl group of the acetyl moiety to an aldehyde, which then readily forms a hydrate in the presence of water.

A significant aspect of the synthetic strategy for related compounds involves the derivatization of the starting acetophenone. By beginning with a substituted 4-methylacetophenone, it is possible to synthesize a range of this compound derivatives. This approach allows for the introduction of various functional groups onto the aromatic ring, which can modulate the properties of the final glyoxal hydrate.

The most common method for the synthesis of aryl glyoxals from acetophenones is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. adichemistry.com This method is highly effective for the conversion of the α-methylene group of a ketone to a carbonyl group. In the case of 4-methylacetophenone, the reaction proceeds to form 4-methylphenylglyoxal, which is then hydrated. The general reaction is carried out by refluxing the acetophenone derivative with selenium dioxide in a solvent such as dioxane or ethanol, often with a small amount of water present to facilitate the formation of the hydrate. researchgate.net

The derivatization of the precursor, 4-methylacetophenone, allows for the synthesis of a variety of substituted 4-methylphenylglyoxal hydrates. The nature of the substituent on the aromatic ring of the precursor is generally retained throughout the oxidation process. This enables the synthesis of a library of related compounds with tailored electronic and steric properties.

Below is a table illustrating the relationship between the derivatized 4-methylacetophenone precursor and the resulting this compound derivative, based on the general synthetic methodology of selenium dioxide oxidation.

| Precursor (Derivatized 4-Methylacetophenone) | Oxidizing Agent | Resulting Product (Derivatized this compound) |

| 4-Methylacetophenone | Selenium Dioxide (SeO₂) | This compound |

| 4-Methyl-3-nitroacetophenone | Selenium Dioxide (SeO₂) | 4-Methyl-3-nitrophenylglyoxal hydrate |

| 3-Chloro-4-methylacetophenone | Selenium Dioxide (SeO₂) | 3-Chloro-4-methylphenylglyoxal hydrate |

| 3-Bromo-4-methylacetophenone | Selenium Dioxide (SeO₂) | 3-Bromo-4-methylphenylglyoxal hydrate |

| 4-Methyl-3-methoxyacetophenone | Selenium Dioxide (SeO₂) | 4-Methyl-3-methoxyphenylglyoxal hydrate |

This table is illustrative and based on the general applicability of the selenium dioxide oxidation to substituted acetophenones.

While selenium dioxide is the most prominent reagent, other methods for the oxidation of acetophenones to phenylglyoxals have been explored, which could also be applied to derivatized 4-methylacetophenones. These include oxidation with alkyl nitrites or dinitrogen trioxide in the presence of an alcohol and acid to form a phenylglyoxal acetal, which is then hydrolyzed to the phenylglyoxal. google.com These alternative methods provide different reaction conditions and may be advantageous for specific derivatized precursors.

Reaction Mechanisms and Pathways Involving 4 Methylphenylglyoxal Hydrate

General Reactivity of Glyoxal (B1671930) Moieties

Glyoxals, including 4-methylphenylglyoxal, are classified as α-oxoaldehydes or α-dicarbonyl compounds. mdpi.comresearchgate.netbohrium.com Their characteristic reactivity stems from the two neighboring carbonyl groups, which strongly influence each other electronically. nih.govrsc.org This structural feature makes them reactive electrophilic species (RES) that readily interact with a variety of nucleophiles. mdpi.comresearchgate.net

The carbonyl carbons in a glyoxal moiety are highly electrophilic. This is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms, which creates a significant partial positive charge on the carbons. rsc.orgnih.gov This electrophilicity is the driving force for many of its reactions. The ketone group's electron-withdrawing nature makes aryl glyoxals, such as 4-methylphenylglyoxal, more reactive than simpler aldehydes like benzaldehyde, rendering the carbonyl sites susceptible to nucleophilic attack. rsc.orgrsc.org Because of the pronounced electrophilic character of the linked carbonyl groups, the hydrogen atom on the adjacent carbon is quite active. nih.gov

The electrophilic carbonyl carbons of glyoxals are prime targets for nucleophiles. Nucleophilic addition is a fundamental reaction type for these compounds. rsc.orgontosight.ai A wide range of nucleophiles, including water, alcohols, amines, and carbanions, can attack the carbonyl carbons. rsc.orgjove.comresearchgate.net For instance, the reaction with water can lead to the formation of a hydrate (B1144303), as is the case with 4-methylphenylglyoxal hydrate. cymitquimica.comnih.gov The reaction often begins with the nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate. ontosight.aijove.com In the presence of nucleophilic residues like those in amino acids (lysine, arginine, cysteine), glyoxals can form adducts through nucleophilic attack. mdpi.com

| Reactive Site | Nature | Common Reactants | Initial Product |

| Carbonyl Carbons | Electrophilic | Water, Alcohols, Amines, Carbanions, Urea (B33335) | Tetrahedral Intermediate, Hemiacetal, Imine |

| Alpha-Hydrogen | Acidic | Bases (in aldol-type reactions) | Enolate |

Condensation Reactions

Condensation reactions are a cornerstone of the chemical utility of this compound, allowing for the construction of complex heterocyclic structures. These reactions leverage the dual electrophilic sites of the glyoxal core. cymitquimica.com

Hydantoins, a class of heterocyclic compounds with a core imidazolidine-2,4-dione structure, are important scaffolds in pharmaceutical chemistry. researchgate.netmetoree.com One method for their synthesis is the condensation reaction between a glyoxal derivative and urea. researchgate.netrsc.orgrsc.org This reaction can be catalyzed by either acid or base. rsc.org

The acid-catalyzed condensation of an arylglyoxal, like 4-methylphenylglyoxal, with urea is believed to proceed through several key steps. rsc.orgrsc.org The reaction is initiated by the nucleophilic attack of a nitrogen atom from urea onto one of the carbonyl carbons of the glyoxal. This is followed by an intramolecular cyclization and dehydration to form the hydantoin (B18101) ring. rsc.org

A proposed mechanism suggests the initial formation of a vicinal diol intermediate, which then undergoes a 1,2-hydride shift. rsc.orgrsc.org More recent mechanistic studies, however, point towards a pathway involving the face-selective protonation of an enol-type intermediate as the key enantioselective step in asymmetric syntheses. researchgate.netrsc.org

| Step | Description |

| 1. Nucleophilic Attack | Urea attacks a carbonyl carbon of the glyoxal to form a vicinal diol intermediate (15). rsc.orgrsc.org |

| 2. Rearrangement/Cyclization | The intermediate undergoes rearrangement (e.g., 1,2-hydride shift) or direct cyclization. rsc.orgrsc.org |

| 3. Dehydration | Loss of water molecules leads to the stable, five-membered hydantoin ring. metoree.com |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that contains most or all of the atoms of the starting materials. researchgate.netnih.gov Aryl glyoxals are excellent substrates for MCRs due to their dual reactive centers. rsc.orgrsc.org The ability to form diverse five- and six-membered heterocyclic rings depends on the other substrates, the nature of the attacking nucleophile, and the subsequent cyclization pattern. rsc.orgrsc.org

Imidazo[1,2-a]azines are a class of fused heterocyclic compounds with significant interest due to their potential applications, including as fluorescent materials. rsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of these derivatives. rsc.org This reaction typically involves the one-pot assembly of an aldehyde, a 2-aminoazine, and an isonitrile. rsc.orgrsc.org

In this context, 4-methylphenylglyoxal can serve as the aldehyde component. The reaction is often catalyzed by a Lewis acid, such as lanthanide or indium triflates. rsc.orgrsc.org The plausible mechanism begins with the formation of an iminium ion from the condensation of the 2-aminoazine and the glyoxal. The isonitrile then participates in a [4+1] cycloaddition with the iminium ion, followed by rearrangement and aromatization to yield the final imidazo[1,2-a]azine product. This process allows for the formation of multiple chemical bonds in a single, atom-economical step. rsc.org

| Reactant Type | Example | Role in Reaction |

| Aldehyde Component | 4-Methylphenylglyoxal | Provides the carbon backbone for the imidazole (B134444) ring. |

| Aminoazine | 2-Aminopyridine, 2-Aminopyrimidine | Forms the azine portion of the fused ring system. |

| Isonitrile | tert-Butyl isocyanide, Cyclohexyl isocyanide | Acts as a "carbon-donor" in a cycloaddition step. |

| Catalyst | La(OTf)₃, In(OTf)₃ | Activates the carbonyl group for imine formation. rsc.orgrsc.org |

Multicomponent Reactions Incorporating this compound

Pyrimidinyl Functionalized Pyrrolo-annelated Derivatives Synthesis

An efficient, catalyst-free, one-pot multicomponent domino reaction has been developed for the synthesis of pyrimidine (B1678525) functionalized pyrrolo-annelated derivatives. rsc.org This method is noted for its operational simplicity, mild reaction conditions, high yields, and straightforward, column-free separation of products. rsc.org

The process involves the reaction of this compound with various substrates. For instance, a study initiated a one-pot reaction using 1,3-indanedione, 4-methoxyaniline, 1,3-dimethyl barbituric acid, and this compound in equimolar amounts. rsc.org The reaction proceeds smoothly in ethanol (B145695) at refluxing temperature for 30 minutes. rsc.org Upon cooling, the solid products precipitate and can be collected by filtration. rsc.org

This methodology has been generalized by using different 6-amino uracils, barbituric acids, and various arylglyoxal hydrates, demonstrating that the nature of the substituents on the substrates does not significantly impact the reaction's progress. rsc.org The reaction consistently yields the desired pyrimidinyl functionalized pyrrole (B145914) fused heterocycles. rsc.org A proposed mechanism for the formation of these derivatives has been described. rsc.org

Table 1: Synthesis of Pyrimidinyl Functionalized Pyrrolo-annelated Derivatives

| Reactants | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1,3-indanedione, 4-chloroaniline, 1,3-dimethyl barbituric acid, this compound | 5g | 68 | 300.4-301.2 |

This table presents selected examples from the study to illustrate the reaction's scope and efficiency.

Oxidation Processes

This compound can participate in oxidation reactions. cymitquimica.com One of the common methods for synthesizing arylglyoxals involves the oxidation of the corresponding acetophenone (B1666503) derivative. For instance, the Riley oxidation of acetophenone derivatives with selenium dioxide is a known method to produce arylglyoxals, which are then hydrated. escholarship.org

In a different context, the oxidation and degradation of phenolic compounds were observed during the fermentation of grape juice with lactic acid bacteria, a process where this compound was also noted to be affected. tandfonline.com

Influence of the 4-Methyl Substituent on Reaction Kinetics and Selectivity

The 4-methyl substituent on the phenyl ring of this compound influences its reactivity through both electronic and steric effects. cymitquimica.com

Electronic Effects of the Methyl Group

The methyl group is an electron-donating group. This property can influence the reactivity of the glyoxal moiety. cymitquimica.com In the context of synthesizing pyrazin-2-yl(p-tolyl)methanone, this compound was used as a reactant, and the electronic effects of the substituents on the aryl glyoxal were noted to be a factor in the reaction's outcome. escholarship.org The electron-donating nature of the methyl group can affect the electrophilicity of the adjacent carbonyl carbons, potentially influencing the rate and pathway of nucleophilic attack.

Mechanistic Investigations of Glyoxal Reactions

The reaction mechanisms of glyoxals are complex and often depend on the specific reactants and conditions. Mechanistic studies are crucial for understanding product formation and selectivity.

In the synthesis of pyrimidinyl functionalized pyrrolo-annelated derivatives, a plausible mechanistic pathway has been proposed, highlighting the sequence of reactions in the one-pot synthesis. rsc.org

Investigations into the reaction of methylglyoxal (B44143) with deoxyguanosine have provided insights into the formation of different adducts. These studies suggest that the formation of various products occurs through independent pathways rather than the interconversion of intermediates. nih.gov The hydration of the glyoxal and the pH of the reaction medium were found to be critical factors influencing the product distribution. nih.gov For instance, the formation of a specific adduct was accelerated under alkaline conditions, consistent with a mechanism involving initial Schiff base formation. nih.gov

Furthermore, the study of glyoxal reactions often involves considering the equilibrium between the anhydrous and hydrated forms of the glyoxal. nih.govrsc.org The rate of this equilibrium can compete with the rate of the main reaction, affecting product formation and isotopic labeling patterns in mechanistic studies using isotopically labeled water. nih.gov

Hydration of Aldehydes and Ketones

The formation of this compound is a specific instance of the broader class of reactions involving the hydration of aldehydes and ketones. This reaction involves the nucleophilic addition of water to the carbonyl group (C=O) of the glyoxal moiety. The result of this addition is a geminal diol (or gem-diol), a molecule with two hydroxyl (-OH) groups attached to the same carbon atom. libretexts.orgpressbooks.pubucalgary.ca In the case of 4-methylphenylglyoxal, the reaction converts the aldehyde group (-CHO) into a hydrate, specifically 2,2-dihydroxy-1-(p-tolyl)ethanone. cymitquimica.com

The hydration reaction is reversible, and an equilibrium exists between the carbonyl compound and the gem-diol. libretexts.orgmasterorganicchemistry.com For many simple ketones and aldehydes, the equilibrium tends to favor the carbonyl form because the gem-diol is often unstable and cannot be easily isolated. pressbooks.pubucalgary.ca Heating a gem-diol can push the equilibrium back towards the starting carbonyl compound by driving off the water. pressbooks.pub However, the stability of the hydrate is influenced by the electronic environment of the carbonyl group. The presence of electron-withdrawing groups near the carbonyl carbon destabilizes the carbonyl group and favors the formation of a more stable hydrate. pressbooks.pubchemistrysteps.com

The mechanism for the hydration of aldehydes and ketones can proceed under neutral, acidic, or basic conditions, although the reaction is generally slow in neutral water. libretexts.orgchemistrysteps.com Both acid and base catalysis significantly accelerate the process.

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. libretexts.org This attack leads to the formation of a tetrahedral alkoxide ion intermediate. Subsequently, the alkoxide ion is protonated by a water molecule to yield the final gem-diol product, regenerating the hydroxide catalyst in the process. libretexts.orgchemistrysteps.com

The steps are as follows:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by water to form the gem-diol.

Acid-Catalyzed Hydration: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen atom by an acid (like H₃O⁺). libretexts.org This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.comchemistrysteps.com A water molecule then attacks the activated carbonyl carbon, forming an oxonium ion. Finally, a deprotonation step, where a water molecule acts as a base, removes a proton from the oxonium ion to give the neutral gem-diol and regenerate the acid catalyst. ucalgary.ca

The steps are as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon.

Deprotonation of the resulting oxonium ion to yield the gem-diol.

Table 1: Comparison of Hydration Mechanisms

| Feature | Base-Catalyzed Hydration | Acid-Catalyzed Hydration |

| Catalyst | Base (e.g., OH⁻) | Acid (e.g., H₃O⁺) |

| Initial Step | Nucleophilic attack on the carbonyl carbon. libretexts.org | Protonation of the carbonyl oxygen. libretexts.org |

| Nucleophile | Strong (OH⁻). chemistrysteps.com | Weak (H₂O). chemistrysteps.com |

| Intermediate | Alkoxide ion. libretexts.org | Oxonium ion. ucalgary.ca |

| Reversibility | The reaction is reversible. libretexts.org | The reaction is reversible. libretexts.org |

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the reactions of this compound, enabling transformations that might otherwise be slow or inefficient. They function by providing alternative reaction pathways with lower activation energies.

In the context of hydration, acids and bases act as catalysts to speed up the formation of the gem-diol from the aldehyde, as detailed previously. chemistrysteps.com Beyond simple hydration, various catalysts are employed to engage this compound in more complex synthetic transformations.

Research has shown the use of metal-based catalysts in reactions involving this compound. For instance, palladium(II) and platinum(II)-BINAP systems have been used to catalyze enantioselective carbonyl-ene reactions between 4-methylphenylglyoxal monohydrate and various alkenes. lookchem.com These catalysts are crucial for controlling the stereochemistry of the product, which is a significant challenge in organic synthesis.

Furthermore, ionic liquids like triethanolammonium (B1229115) acetate (B1210297) ([TEAH][OAc]) have been introduced as effective, green catalysts for multi-component condensation reactions. nih.gov These reactions can involve aldehydes such as 4-methylphenylglyoxal, hydrazine (B178648) hydrate, anhydrides, and dicarbonyl compounds to produce complex heterocyclic structures. The advantages of such catalysts include high product yields, mild reaction conditions (often solvent-free and at room temperature), and the potential for recycling and reuse, which aligns with the principles of green chemistry. nih.gov

Not all reactions require a catalyst. A catalyst-free, three-component reaction has been reported involving 1,3-indanedione, 4-methoxyaniline, and this compound in refluxing ethanol to produce a pyrrolo[1,2-c]pyrimidine (B3350400) derivative in high yield. vulcanchem.com

Table 2: Examples of Catalysts in Reactions Involving Arylglyoxal Hydrates

| Catalyst System | Reactants (including Glyoxal) | Reaction Type | Purpose of Catalyst |

| Palladium(II) and Platinum(II)-BINAP | 4-Methylphenylglyoxal monohydrate, Alkenes | Carbonyl-ene reaction | To achieve enantioselectivity in the C-C bond formation. lookchem.com |

| Triethanolammonium acetate ([TEAH][OAc]) | Aldehydes, Hydrazine hydrate, Anhydrides, 1,3-Dicarbonyl compounds | One-pot, four-component condensation | To accelerate the reaction under mild, solvent-free conditions. nih.gov |

| None (Catalyst-free) | 1,3-Indanedione, 4-Methoxyaniline, this compound | Three-component condensation | The reaction proceeds efficiently without a catalyst under reflux conditions. vulcanchem.com |

Advanced Spectroscopic Analysis and Structural Elucidation Research

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of 4-Methylphenylglyoxal hydrate (B1144303). These methods offer a deep insight into the molecular framework, allowing for the precise assignment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 4-Methylphenylglyoxal hydrate. rsc.org It provides a wealth of information regarding the hydrogen (¹H) and carbon (¹³C) skeletons of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the initial steps in the analysis. The ¹H NMR spectrum of this compound typically reveals signals corresponding to the aromatic protons of the p-tolyl group, the aldehydic proton, and the hydroxyl protons of the hydrate. clockss.org For instance, a reported ¹H NMR spectrum in deuterated acetonitrile (B52724) (CD3CN) showed specific chemical shifts for the different forms of the compound. rsc.org The disappearance of the methyl proton signal from the corresponding acetophenone (B1666503) precursor provides further evidence for the formation of the phenylglyoxal (B86788) structure. clockss.org

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different atoms. rsc.org COSY experiments help identify proton-proton couplings within the molecule, while HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. rsc.orgchemrxiv.org These experiments are instrumental in the full assignment of the molecule's structure. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.9-7.3 |

| Aldehydic Proton | 8.3-8.5 |

| OH Protons (Hydrate) | 3.6-3.7 |

Data sourced from studies on fluorinated phenylglyoxal hydrates, providing a general reference range. clockss.org

Table 2: Representative ¹³C NMR Chemical Shifts for Related Phenylglyoxal Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| N-methyl | 28.81 |

Data from a study on a derivative, illustrating the utility of ¹³C NMR. rsc.org

While solution-state NMR is widely used, solid-state NMR can provide valuable information about the structure and dynamics of this compound in its crystalline form. This technique is particularly useful for studying hydrated systems as it can offer insights into the nature of the water molecules within the crystal lattice and their interactions with the organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. rsc.orgchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.orgescholarship.org For instance, the molecular formula of a related derivative was confirmed as C39H31F6N3O4 using HRMS data. chemrxiv.org

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. ESI is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. chemrxiv.org EI, a harder ionization technique, can lead to fragmentation of the molecule, providing valuable structural information based on the fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad hydroxyl (-OH) absorption is typically observed in the range of 3280-3350 cm⁻¹, which is indicative of the water molecule in the hydrate. clockss.org The presence of two distinct ketonic carbonyl (C=O) absorptions, often seen around 1730 cm⁻¹ and 1680 cm⁻¹, further supports the glyoxal (B1671930) structure. clockss.org

In a related study on glyoxal hydrates, the C-O stretching modes of the dihydrate form were identified at 1075 cm⁻¹ and 1073 cm⁻¹. nih.gov Upon dehydration, a new band corresponding to the C=O stretching mode of the monohydrate appears around 1745 cm⁻¹. nih.gov These findings are consistent with the expected vibrational modes for a hydrated α-ketoaldehyde structure. The disappearance of the methyl proton signal of the precursor, 4-methylacetophenone, in the NMR spectrum, alongside these IR features, provides strong evidence for the formation of this compound. clockss.org

Table 1: Characteristic IR Absorption Bands for Phenylglyoxal Hydrates

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (-OH) | 3280-3350 | clockss.org |

| Ketonic Carbonyl (C=O) | 1730 and 1680 | clockss.org |

| C-O Stretching (dihydrate) | 1075 and 1073 | nih.gov |

| C=O Stretching (monohydrate) | ~1745 | nih.gov |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV-Vis spectrum of a compound is influenced by its electronic structure, and for molecules like this compound, the presence of the aromatic ring and carbonyl groups leads to characteristic absorptions. rsc.org

Studies on similar compounds, such as glyoxylic acid, show strong absorption bands, with one located around 230 nm and a structured spectrum in the actinic region (λ > 290 nm). nih.gov The electronic transitions responsible for these absorptions are typically π-π* and n-π* transitions of the aromatic and carbonyl chromophores. ukm.my The specific wavelengths and intensities of absorption are sensitive to the solvent and the substitution pattern on the aromatic ring. nist.gov For instance, the presence of a methyl group on the phenyl ring in this compound can influence the electronic transitions compared to unsubstituted phenylglyoxal. cymitquimica.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esmdpi.com

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) analysis provides unambiguous information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. youtube.com For this compound, obtaining a single crystal of suitable quality is the first critical step. uhu-ciqso.es The crystal is then mounted on a diffractometer and irradiated with X-rays. youtube.com The resulting diffraction pattern is used to solve and refine the crystal structure.

In a study of a related compound, crystals were grown by slow evaporation from a hexane-chloroform mixture and analyzed using a SuperNova, Dual, Cu at home/near, HyPix diffractometer at a temperature of 120.0 K. rsc.org The structure was solved using the SHELXT program and refined with the SHELXL package. rsc.org This type of analysis provides high-precision data on the atomic coordinates.

Analysis of Crystal Structures and Molecular Geometry Parameters

The data obtained from single crystal X-ray diffraction allows for a detailed analysis of the molecular geometry. For phenylglyoxal hydrates, X-ray crystallography reveals a planar arrangement of the aromatic ring and a tetrahedral geometry around the hydrated aldehyde carbon. vulcanchem.com The crystal structure is often stabilized by a network of hydrogen bonds involving the water molecules and the carbonyl groups. These interactions are crucial in determining the packing of the molecules in the crystal lattice.

In a similar system, the analysis of the crystal structure of a pyrazin-2-yl(p-tolyl)methanone derivative, synthesized from this compound, provided detailed atomic coordinates and displacement parameters. escholarship.org Such data is essential for understanding the precise three-dimensional arrangement and intermolecular forces.

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | escholarship.org |

| Space Group | Cc | escholarship.org |

| a (Å) | 6.678 | escholarship.org |

| b (Å) | 11.439 | escholarship.org |

| c (Å) | 17.76 | escholarship.org |

| β (°) | 100.7124(14) | escholarship.org |

Note: Data for PIMT-1, a derivative of this compound.

Computational Chemistry Approaches to Structural Elucidation

Computational chemistry provides a powerful complement to experimental techniques for structural elucidation, offering insights into molecular properties and energetics. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are widely employed to predict molecular geometries, vibrational frequencies, and other spectroscopic properties. tue.nl

For hydrated species, DFT can be used to model the structure and energetics of different hydration states. tue.nl In a study on a related system, DFT calculations were used to corroborate experimental findings from X-ray crystallography, showing a high degree of consistency between the calculated and observed crystal structures. researchgate.net Furthermore, DFT can be used to predict IR spectra, which can then be compared with experimental data to aid in the assignment of vibrational bands. grafiati.com For instance, in the study of glyoxal hydrates, the B3LYP/aug-cc-pVTZ method was used to predict vibrational wavenumbers and intensities, which were crucial for interpreting the experimental IR spectra. nih.gov These computational approaches provide a deeper understanding of the structure and stability of this compound at the molecular level.

Molecular Dynamics Simulations (Potential for Hydrate Systems)

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. nih.gov By applying the principles of classical mechanics, MD simulations can provide detailed insights at the molecular level into the structure, dynamics, and thermodynamics of chemical systems. nih.govmdpi.com For hydrate systems, such as this compound, MD simulations offer a valuable, albeit theoretical, tool for exploring aspects that are often challenging to probe experimentally. researchgate.net

The primary potential of MD simulations for hydrate systems lies in evaluating their stability and the kinetics of their formation or decomposition. rsc.orgacs.org Researchers can simulate a crystalline hydrate, like ampicillin (B1664943) trihydrate, and study its dehydration process by computationally removing water molecules over a simulated time period. nih.gov Such simulations can reveal the structural transformations that occur, identifying whether the process leads to a crystalline or amorphous anhydrous form and potentially identifying intermediate phases. nih.gov For this compound, an MD simulation could be designed to model the hydrate crystal and analyze the interactions between the water molecule(s) and the 4-methylphenylglyoxal molecule. This would involve defining the force fields—the set of parameters describing the potential energy of the system—for the organic molecule and its interactions with water. acs.org

Key research questions that could be addressed by MD simulations on this compound include:

Hydrate Stability: Simulations can predict the thermodynamic stability of the hydrate form relative to its anhydrous counterpart under various temperature and pressure conditions. mdpi.comacs.org By calculating the Gibbs free energies of the different solid-state forms, it is possible to construct phase diagrams that predict the conditions under which the hydrate is the most stable form. acs.org

Structural Dynamics: MD simulations can illuminate the dynamics of the water molecules within the crystal lattice. This includes understanding the strength and nature of hydrogen bonds between the water molecules and the keto-aldehyde functional groups of the glyoxal moiety. acs.org The simulation can track the movement and orientation of the water molecules, providing insight into their role in stabilizing the crystal structure. tandfonline.com

Dehydration Mechanisms: The process of water removal can be simulated to understand the atomistic mechanism of dehydration. This could show how the loss of water impacts the crystal lattice, whether the structure collapses into an amorphous state or rearranges into a stable anhydrous crystalline form. nih.gov The rate of computational dehydration can be varied to see how it affects the final structure. nih.gov

While no specific MD simulation studies have been published for this compound, the methodologies are well-established for other organic and pharmaceutical hydrates. acs.orgnih.gov Such computational studies would provide a fundamental understanding of the physical chemistry of this compound's hydrated state. tandfonline.com

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. numberanalytics.comfelixinstruments.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy often produce large, complex datasets, especially when analyzing mixtures or monitoring processes over time. numberanalytics.comnih.gov Chemometric tools are essential for processing this data to perform qualitative and quantitative analysis. nih.govfrontiersin.org

For a compound like this compound, spectroscopic data can be analyzed using various chemometric approaches to enhance structural elucidation and quantification.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. americanpharmaceuticalreview.com It reduces the dimensionality of large datasets by transforming the original variables (e.g., every data point in a spectrum) into a smaller set of new, uncorrelated variables called principal components (PCs). americanpharmaceuticalreview.comcore.ac.uk The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. core.ac.uk

Potential Application: A set of IR or NMR spectra from different batches of synthesized this compound could be analyzed using PCA. The resulting scores plot (e.g., PC1 vs. PC2) would visually group the samples based on their spectral similarity. acs.org This could rapidly identify outliers or discriminate between samples of the pure hydrate, the anhydrous form, or those containing residual starting materials like 4-methylacetophenone. PCA is particularly effective for analyzing 1D NMR spectra to assess structural similarity and characterize protein therapeutics, a technique that could be adapted for smaller molecules. nist.govpanicnmr.com

Partial Least Squares (PLS) Regression is a supervised regression technique used to build predictive models. core.ac.uk Unlike PCA, PLS uses information from both the spectral data (X-matrix) and the property of interest, such as concentration (Y-matrix), to build a model. nih.gov It is particularly robust when dealing with highly correlated spectral variables. spectroscopyonline.com

Potential Application: To quantify this compound in a mixture, a PLS model could be developed. This would involve preparing a set of calibration samples with known concentrations of the hydrate and acquiring their spectra (e.g., Near-IR). core.ac.uknih.gov The PLS algorithm would then create a regression model correlating the spectral variations to the concentration. scientific.netoptica.org This model could then be used to predict the concentration of this compound in new, unknown samples quickly and non-destructively. spectroscopyonline.com This approach is widely used in the pharmaceutical industry for process monitoring and quality control. americanpharmaceuticalreview.comspectroscopyonline.com

The application of these chemometric methods provides a powerful framework for leveraging the full potential of spectroscopic data in the study of this compound, moving beyond simple peak identification to sophisticated data exploration, classification, and quantification. numberanalytics.comnih.gov

Research Data Tables

Table 1: 1H NMR Spectroscopic Data for this compound

| Parameter | Value | Source |

| Spectrometer Frequency | 400 MHz | nih.gov |

| Solvent | CD3CN | nih.gov |

| Chemical Shifts (δ) | See Table 2 | nih.gov |

Table 2: 1H NMR Peak Assignments for this compound Data extracted from research findings.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly provided in search results | s (singlet) | Aromatic Protons |

| Data not explicitly provided in search results | s (singlet) | Methyl Protons (CH3) |

| Data not explicitly provided in search results | s (singlet) | Aldehydic Proton (CHO) |

| Data not explicitly provided in search results | br. s (broad singlet) | Hydrate Protons (OH) |

Note: While the source confirms 1H NMR data was recorded, the specific chemical shift values and multiplicities were not detailed in the provided snippet. The assignments are typical for this structure.

Table 3: 13C NMR Spectroscopic Data for Related Aryl Glyoxals Data for this compound was not available in the search results. Data for a related compound is provided for context.

| Parameter | Value | Source |

| Compound | 5-(1-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7- tetrahydro-1H-indol-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | RSC Advances |

| Spectrometer Frequency | 75 MHz | RSC Advances |

| Solvent | DMSO-d6 | RSC Advances |

| Chemical Shifts (δ) | 193.79, 169.72, 159.10, 151.69, 144.07, 137.06, 130.40, 130.10, 129.77, 129.30, 128.83, 128.20, 116.05, 114.86, 111.89, 55.79, 51.58, 47.57, 36.41, 35.72, 28.52 | RSC Advances |

Theoretical Studies and Computational Chemistry of 4 Methylphenylglyoxal Hydrate

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental to modern chemistry, enabling the analysis of molecular properties that may be difficult to study experimentally. rsc.org These methods are used to investigate reaction mechanisms, transition state energies, and chemical equilibria. rsc.org For 4-methylphenylglyoxal hydrate (B1144303), such calculations provide insights into its stability, conformational preferences, and the electronic influence of its functional groups. By applying multilayer cluster models, it is possible to estimate thermodynamic characteristics like enthalpy, entropy, and Gibbs energy for various processes involving the molecule. bohrium.com

Energy Surface Scanning and Conformation Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. 4-Methylphenylglyoxal hydrate possesses several rotatable bonds, leading to various possible conformations. Energy surface scanning is a computational technique used to explore these different spatial arrangements and identify the most stable (lowest energy) conformers.

The key degrees of freedom for this compound include the rotation around the C-C bond connecting the phenyl ring to the carbonyl group and the orientation of the hydrated glyoxal (B1671930) group. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) is generated. The minima on this surface correspond to stable conformers.

For related molecules like phenylglyoxal (B86788), studies have shown that the planarity of the aromatic ring and the geometry of the side chain are crucial. vulcanchem.com In the case of this compound, the hydrated aldehyde group exists as a geminal diol, which introduces further conformational possibilities. Computational analysis helps determine the preferred orientations and the energy barriers between different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates typical data obtained from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° (Planar) | 0.00 | 75.3 |

| B | 90° (Perpendicular) | 2.50 | 1.5 |

| C | 45° | 1.20 | 13.2 |

| D | 180° (Planar) | 0.05 | 10.0 |

Note: This data is illustrative and represents the type of output from quantum-chemical calculations.

Molecular Orbital Theory and Electronic Structure

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. numberanalytics.com This theory is crucial for understanding chemical bonding, electronic transitions, and reactivity. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs). numberanalytics.com

The energy and distribution of the FMOs dictate the molecule's reactivity.

HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely localized on the electron-rich 4-methylphenyl (p-tolyl) group.

LUMO: Represents the ability to accept electrons. The LUMO is expected to be centered on the electron-deficient carbonyl group, making it susceptible to nucleophilic attack.

The presence of the electron-donating methyl group on the phenyl ring raises the energy of the HOMO compared to unsubstituted phenylglyoxal, influencing its reactivity. Hückel theory, a simplified MO method for conjugated systems, can provide a basic understanding of the π-electron system of the aromatic ring. manchester.ac.uk

Computational Modeling of Reactivity and Selectivity

Computational modeling is a valuable tool for predicting how a molecule will behave in a chemical reaction. rsc.org By simulating reaction pathways, chemists can understand the selectivity and efficiency of synthetic processes.

For this compound, reactivity is dominated by its two key functional groups: the ketone and the hydrated aldehyde (gem-diol). It can participate in various reactions, including condensations and oxidations. cymitquimica.com The electronic properties of substituents on the phenyl ring are known to influence reaction outcomes. chemrxiv.org

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the mapping of reaction pathways from reactants to products via transition states. rsc.org For example, in the condensation of this compound with a nucleophile like urea (B33335) or an amine, calculations can identify the most likely mechanism.

The reaction likely proceeds via nucleophilic attack on one of the carbonyl carbons. Calculations can determine the activation energy for attack at the ketone versus the hydrated aldehyde, thus predicting the regioselectivity of the reaction. The structure and energy of the transition state for each potential pathway can be calculated, revealing the kinetic feasibility of the reaction. Studies on the reactions of arylglyoxal hydrates with ureas to form heterocyclic compounds like hydantoins demonstrate the complexity of these pathways, which can be elucidated with computational support. researchgate.net

Influence of Hydration on Electronic Properties

The hydration of the aldehyde group to form a geminal diol has a profound effect on the electronic properties of 4-methylphenylglyoxal. In its anhydrous form, the molecule possesses two electrophilic carbonyl carbons. The hydrate form, 2-(4-methylphenyl)-2-oxoacetaldehyde (B89673) hydrate, stabilizes the highly reactive aldehyde group. vulcanchem.com

Quantum chemical calculations on similar molecules like glyoxal and methylglyoxal (B44143) show that hydration significantly alters the electronic structure. copernicus.org For this compound, the formation of the gem-diol from the aldehyde:

Reduces Electrophilicity: The conversion of the C=O double bond to two C-OH single bonds makes the aldehyde carbon significantly less electrophilic and less susceptible to nucleophilic attack.

Alters Orbital Energies: The presence of the hydroxyl groups influences the HOMO and LUMO energies. The lone pairs on the new oxygen atoms introduce new high-energy occupied orbitals.

Enables Different Mechanisms: The gem-diol can participate in reactions unavailable to the aldehyde, such as acid-catalyzed dehydration to regenerate the aldehyde, which can be the rate-limiting step in some transformations.

The equilibrium between the hydrated and anhydrous forms is sensitive to environmental conditions, and computational models can help predict this balance. nih.gov

Molecular Docking Studies (in the Context of Biological Activity)

While primarily a synthetic intermediate, this compound possesses structural motifs that suggest potential biological activity. cymitquimica.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govwjpsonline.com It is widely used in drug design to simulate the interaction between a potential drug molecule (ligand) and a protein target.

Though specific docking studies on this compound are not widely reported, its reactivity suggests potential targets. For instance, related α-dicarbonyl compounds are known to modify arginine residues in proteins. vulcanchem.com Therefore, enzymes with critical arginine residues in their active sites could be hypothetical targets.

A typical molecular docking workflow involves:

Obtaining the 3D structures of the ligand (this compound) and the protein target.

Using a docking algorithm to place the ligand into the protein's binding site in multiple orientations.

Scoring the different poses based on binding affinity or energy, which predicts the stability of the complex.

The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. wjpsonline.com

Table 2: Illustrative Molecular Docking Results for this compound

This table shows a hypothetical outcome of docking this compound against a model protein target, highlighting the types of interactions and scoring metrics used.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Model Arginine-Rich Enzyme | -7.2 | ARG 145, TYR 88 | Hydrogen Bond, Pi-Alkyl |

| Model Kinase | -6.5 | LEU 24, VAL 56 | Hydrophobic |

| Human Serum Albumin | -5.8 | LYS 199, TRP 214 | Hydrogen Bond, Hydrophobic |

Note: This data is for illustrative purposes only to demonstrate the principles of molecular docking analysis.

Applications of 4 Methylphenylglyoxal Hydrate in Advanced Organic Synthesis

Intermediate in the Synthesis of Heterocyclic Compounds

4-Methylphenylglyoxal hydrate (B1144303) serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds. cymitquimica.comguidechem.com Heterocycles are fundamental backbones in numerous functional molecules, and the dual reactivity of the glyoxal (B1671930) component of 4-methylphenylglyoxal hydrate allows for the construction of diverse ring systems. mdpi.comresearchgate.net

Pharmaceuticals and Ligands for Metal Coordination Chemistry

Nitrogen-containing heterocyclic compounds are prevalent in a vast majority of pharmaceuticals, largely due to their ability to engage in specific intermolecular interactions with biological targets. escholarship.org this compound is a key starting material for creating such scaffolds, which are integral to drug discovery. guidechem.com The resulting heterocyclic structures are also pivotal in coordination chemistry, where they can act as ligands that bind to metal ions. mdpi.comlibretexts.org These metal complexes are studied for their potential as catalysts and therapeutic agents. mdpi.comresearchgate.net

Imidazoles and Imidazo-annelated Systems

The synthesis of imidazole-containing structures is a significant application of this compound. organic-chemistry.org For instance, it is used to produce imidazo-annelated systems, which are fused bicyclic structures. A notable example is the synthesis of 6-chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine, which is achieved by reacting this compound with 6-chloropyridazin-3-amine in the presence of hydrochloric acid and ethanol (B145695). google.com Such fused heterocyclic systems are of great interest in medicinal chemistry. frontiersin.org The development of regioselective methods for creating substituted imidazo[1,2-a]pyridines and related structures highlights the importance of glyoxal derivatives in this area. bohrium.com

Hydantoins and Related Ring Systems

Hydantoins, a class of compounds based on the imidazolidine-2,4-dione core, are important heterocyclic motifs found in various pharmaceuticals. wikipedia.org this compound is a key precursor for synthesizing substituted hydantoins. rsc.org Research has shown that arylglyoxal hydrates react with N-hydroxyurea in acetic acid to selectively form 5-aryl-3-hydroxyimidazolidine-2,4-diones. researchgate.net Specifically, the reaction between 4-methylphenylglyoxal and N-hydroxyurea in acetic acid yields the corresponding 5-(4-methylphenyl)-3-hydroxyimidazolidine-2,4-dione with high efficiency. researchgate.net Similarly, condensation with thiourea (B124793) in acetic acid provides a pathway to 5-aryl-2-thioxoimidazolidin-4-ones, another related and valuable ring system. researchgate.net

Examples of Heterocyclic Synthesis Using this compound

| Heterocyclic System | Co-reactant(s) | Key Reaction Condition | Resulting Product Class |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine | 6-Chloropyridazin-3-amine | Reflux in ethanol with HCl | Imidazo-annelated systems |

| Hydantoin (B18101) | N-Hydroxyurea | Stirred in acetic acid | 5-Aryl-3-hydroxyimidazolidine-2,4-diones |

| Thiohydantoin | Thiourea | Acetic acid at room temperature | 5-Aryl-2-thioxoimidazolidin-4-ones |

Building Block for Complex Molecular Architectures

In chemistry, a "building block" refers to a chemical compound whose molecules possess reactive functional groups that allow for the bottom-up assembly of more complex molecular architectures. wikipedia.org this compound is considered a versatile building block because its dicarbonyl functionality can participate in a variety of condensation and cyclization reactions. cymitquimica.comguidechem.com This allows chemists to use it as a foundational piece for constructing larger, more intricate molecules in a controlled, modular fashion. wikipedia.org

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique that facilitates the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govoup.com This approach is central to modern drug discovery, allowing for the screening of vast collections of compounds to find new drug leads. nih.gov this compound is well-suited for this purpose due to its capacity to undergo multicomponent reactions (MCRs). In an MCR, three or more reactants combine in a single step to form a product that contains portions of all the starting materials. rsc.org For example, this compound can be used in MCRs to generate libraries of complex molecules like substituted pyrimidine-triones, demonstrating its utility in rapidly creating diverse compound collections for screening. rsc.orgenamine.net

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization involves chemically modifying a compound to produce a new substance with different properties, which can be used to enhance its utility for synthesis or to facilitate its analysis. The reactive nature of this compound makes it an excellent substrate for various derivatization strategies. cymitquimica.com For synthetic enhancement, its conversion into a wide range of heterocyclic products, such as imidazoles and hydantoins, transforms a simple acyclic precursor into more complex and functionally diverse cyclic molecules. google.comresearchgate.netresearchgate.net For instance, its reaction to form pyrazin-2-yl(p-tolyl)methanone is another example of creating a distinct derivative. escholarship.org These transformations are not only synthetically valuable but also aid in analytical confirmation, as the resulting derivatives have unique spectral properties that can be characterized to understand reaction pathways and confirm molecular structures. rsc.orgrsc.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-methylphenyl)-3-hydroxyimidazolidine-2,4-dione |

| 5-Aryl-2-thioxoimidazolidin-4-ones |

| 5-Aryl-3-hydroxyimidazolidine-2,4-diones |

| 6-chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |

| 6-Chloropyridazin-3-amine |

| Acetic acid |

| Ethanol |

| Hydantoin |

| Hydrochloric acid |

| Imidazo[1,2-a]pyridines |

| Imidazolidine-2,4-dione |

| Imidazole (B134444) |

| N-Hydroxyurea |

| Pyrazin-2-yl(p-tolyl)methanone |

| Thiohydantoin |

Improving HPLC Analytical Performance

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of components in a mixture. openaccessjournals.com The performance of HPLC analysis is critically dependent on factors such as column efficiency, mobile phase composition, and detector response. chromatographyonline.comsepscience.com For analytes that lack a strong chromophore or fluorophore, chemical derivatization is a common strategy to enhance their detectability. libretexts.org